

Comparing the efficacy of GSK812397 and Maraviroc in HIV entry inhibition

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Compound of Interest

Compound Name: GSK812397

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A Comparative Guide to HIV Entry Inhibitors: GSK812397 and Maraviroc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two HIV entry inhibitors, **GSK812397** and Maraviroc. The information is compiled from preclinical and clinical studies to assist researchers in understanding the distinct mechanisms and potential applications of these compounds in antiretroviral therapy.

Introduction

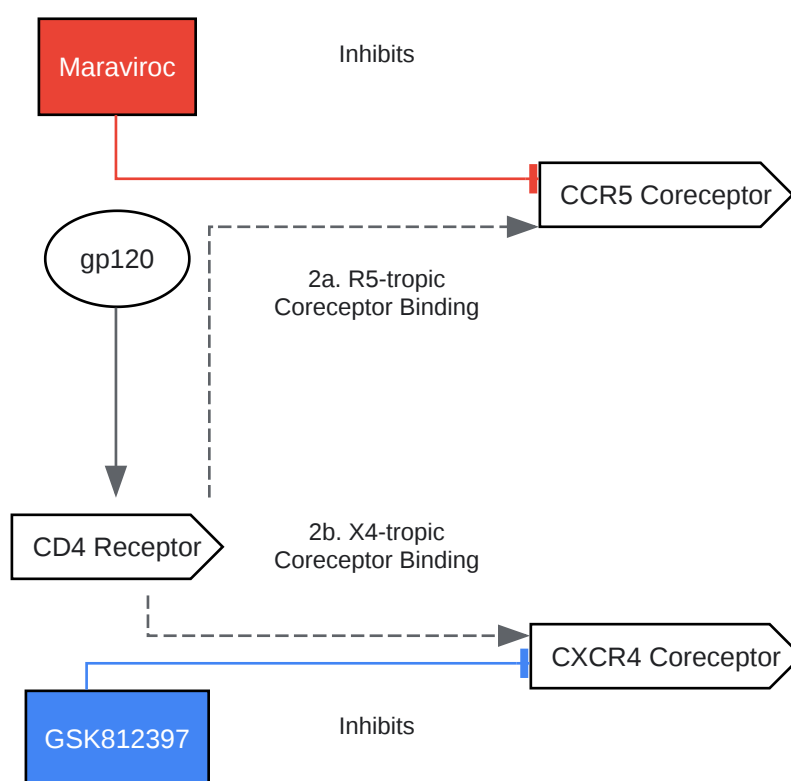
HIV entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This dual engagement facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. **GSK812397** and Maraviroc are both HIV entry inhibitors, but they target different coreceptors, leading to distinct antiviral profiles.

GSK812397 is a potent, noncompetitive antagonist of the CXCR4 coreceptor.^{[1][2][3]} It is effective against HIV-1 strains that use the CXCR4 coreceptor for entry (X4-tropic viruses).^{[1][4]}

Maraviroc, marketed as Selzentry® or Celsentri®, is a CCR5 receptor antagonist.[5][6] It selectively binds to the CCR5 coreceptor, preventing its interaction with gp120 and thus inhibiting the entry of CCR5-tropic (R5-tropic) HIV-1.[5][6][7] Maraviroc is an approved antiretroviral medication for the treatment of R5-tropic HIV-1 infection.[5]

Mechanism of Action

The distinct mechanisms of **GSK812397** and Maraviroc are visualized in the signaling pathway diagram below.



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Figure 1. Mechanism of HIV Entry and Inhibition by Maraviroc and **GSK812397**.

Efficacy Data: A Comparative Summary

The following tables summarize the in vitro efficacy of **GSK812397** and Maraviroc from various studies. It is important to note that these values were not determined in head-to-head comparative studies and were obtained using different assays and viral isolates, which can influence the results.

Table 1: In Vitro Efficacy of **GSK812397** against X4-tropic HIV-1

Assay Type	Cell Line	HIV-1 Strain(s)	IC50 (nM)	Reference
Antiviral Assay	PBMCs	IIIB, HXB2	4.60 ± 1.23	[1]
Viral HOS Assay	HOS	IIIB, HXB2	1.50 ± 0.21	[1]
Cell-cell Fusion Assay	-	-	0.56 ± 0.05	[4]
SDF-1-mediated Chemotaxis	U937	-	0.34 ± 0.01	[1][4]
SDF-1-mediated Calcium Release	HEK293	-	2.41 ± 0.50	[1][4]

Table 2: In Vitro Efficacy of Maraviroc against R5-tropic HIV-1

Assay Type	Cell Line	HIV-1 Strain(s)	IC50 (nM)	Reference
Antiviral Assay	PBMCs	Ba-L	0.3 (IC90)	[8]
Radioligand Binding Assay (MIP-1 α)	HEK293	-	3.3	[8]
Radioligand Binding Assay (MIP-1 β)	HEK293	-	7.2	[8]
Radioligand Binding Assay (RANTES)	HEK293	-	5.2	[8]
Unbound MVC in CD4+ T cells	CD4+ T cells	Pseudovirus	0.68 (EC50)	[9]

Clinical Efficacy of Maraviroc

Maraviroc has undergone extensive clinical evaluation. The MOTIVATE 1 and 2 studies were pivotal Phase 3 trials in treatment-experienced adults with R5-tropic HIV-1.

Table 3: Key Efficacy Endpoints from the MOTIVATE 1 & 2 Trials (48-week data)

Endpoint	Maraviroc (BID) + OBT	Placebo + OBT	Reference
Mean Viral Load Reduction (log10 copies/mL)	-1.84	-0.79	[8]
Patients with Viral Load <50 copies/mL	45.5%	23.0%	[8]
Mean CD4+ Cell Count Increase (cells/mm ³)	124	61	[8]

OBT: Optimized Background Therapy

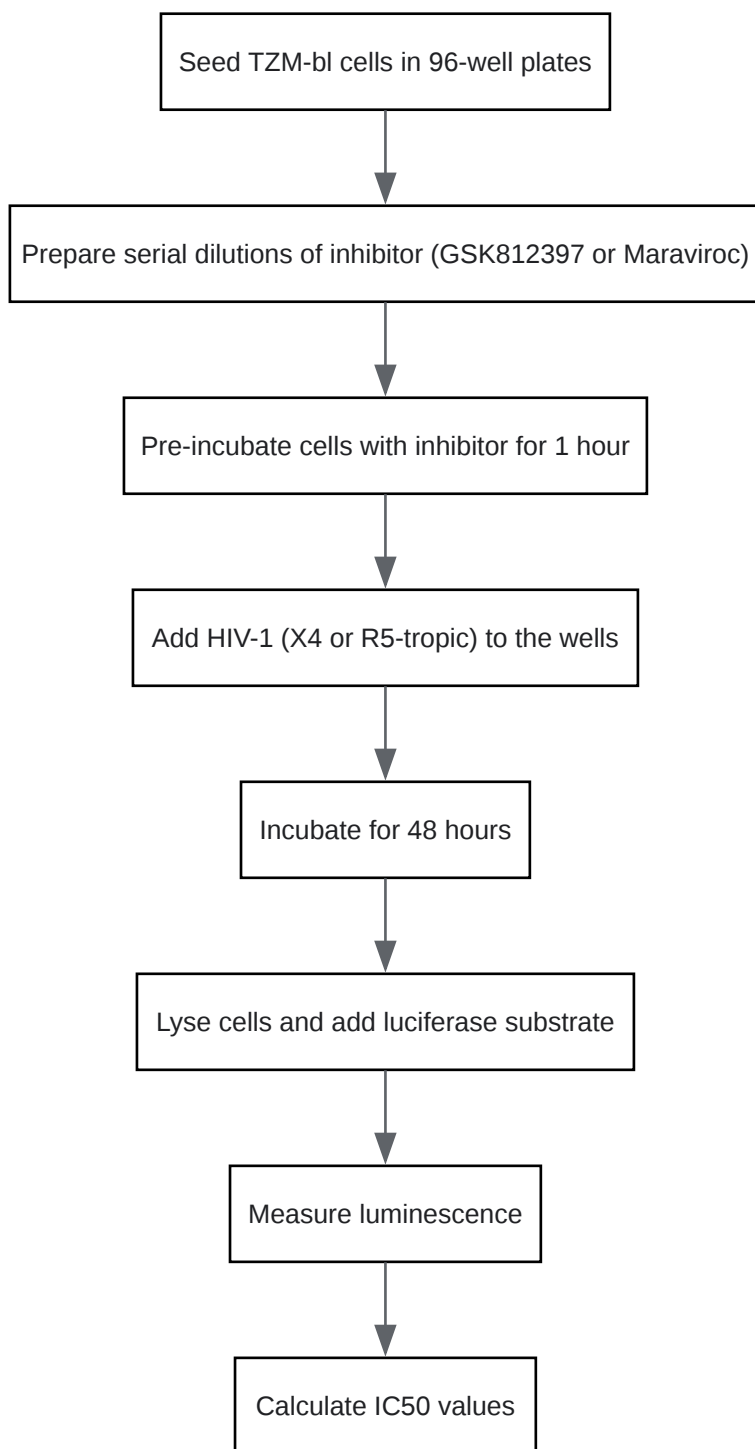
Clinical trial data for **GSK812397** are not as widely published as for Maraviroc.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells

This assay is commonly used to determine the inhibitory activity of compounds against HIV-1 entry.



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Figure 2. Workflow for the TZM-bl HIV-1 Entry Inhibition Assay.

Detailed Steps:[5][10]

- **Cell Seeding:** TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded into 96-well microplates and incubated overnight.
- **Compound Preparation:** The test compound (**GSK812397** or Maraviroc) is serially diluted to the desired concentrations.
- **Pre-incubation:** The culture medium is removed from the cells and replaced with medium containing the diluted compound. The plates are incubated for 1 hour at 37°C.
- **Infection:** A predetermined amount of HIV-1 virus stock (either X4-tropic for **GSK812397** or R5-tropic for Maraviroc) is added to each well.
- **Incubation:** The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.
- **Lysis and Substrate Addition:** The culture medium is removed, and cells are lysed. A luciferase substrate is then added to each well.
- **Luminescence Measurement:** The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
- **Data Analysis:** The IC50 value, the concentration of the inhibitor that reduces viral infection by 50%, is calculated from the dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with target cells.

Detailed Steps:[\[11\]](#)[\[12\]](#)

- **Cell Preparation:** Two cell populations are prepared:
 - **Effector cells:** Cells (e.g., HEK293T) are co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a plasmid for one half of a reporter protein (e.g., a split luciferase).

- Target cells: Cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 are transfected with a plasmid for the other half of the reporter protein.
- Co-culture: The effector and target cells are co-cultured in the presence of serial dilutions of the inhibitor.
- Fusion and Reporter Activation: If cell fusion occurs, the two halves of the reporter protein come into proximity and become functional, generating a measurable signal (e.g., light for luciferase).
- Signal Measurement: The reporter signal is quantified.
- Data Analysis: The IC₅₀ for the inhibition of cell-cell fusion is determined.

PhenoSense™ HIV Entry Assay

This is a commercially available assay from Monogram Biosciences that measures the in vitro susceptibility of patient-derived HIV-1 envelope clones to entry inhibitors.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Detailed Steps:

- Sample Collection: A patient's blood sample is collected.
- RNA Extraction and Amplification: HIV-1 RNA is extracted from the plasma. The region of the env gene encoding the envelope glycoproteins is amplified by RT-PCR.
- Recombinant Virus Production: The amplified patient-derived env genes are inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene. These vectors are used to produce pseudotyped viruses that have the patient's envelope proteins on their surface.
- Infection and Drug Susceptibility Testing: Target cells are infected with the patient-derived pseudoviruses in the presence of serial dilutions of the entry inhibitor.
- Luciferase Measurement and Analysis: After a period of incubation, the cells are lysed, and luciferase activity is measured. The drug concentration that inhibits viral replication by 50% (IC₅₀) is determined and compared to that of a reference wild-type virus. The result is reported as a fold-change in susceptibility.

Conclusion

GSK812397 and Maraviroc are potent HIV entry inhibitors with distinct mechanisms of action targeting different coreceptors. Maraviroc is a well-established therapeutic option for R5-tropic HIV-1, with extensive clinical data supporting its efficacy and safety. **GSK812397** demonstrates high in vitro potency against X4-tropic HIV-1, a viral phenotype that can emerge in later stages of HIV infection and is associated with more rapid disease progression. The choice between these or other antiretroviral agents depends on the specific tropism of the patient's viral population, which underscores the importance of tropism testing in personalized HIV management. Further clinical investigation of CXCR4 antagonists like **GSK812397** is warranted to expand the therapeutic arsenal against HIV-1, particularly for patients with X4-tropic or dual/mixed-tropic virus.

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